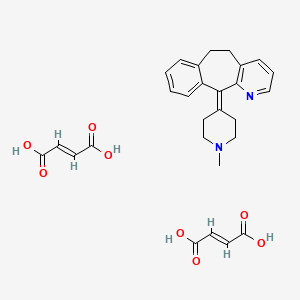

Azatadine 2-butenedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azatadine 2-butenedioate is a chemical compound that belongs to the class of first-generation antihistamines. It is known for its anticholinergic and antihistaminic properties, which make it effective in treating allergic reactions and symptoms such as rhinitis and nasal congestion . This compound is a derivative of azatadine, which was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company .

Vorbereitungsmethoden

The synthesis of azatadine 2-butenedioate involves the reaction of azatadine with maleic acid. The reaction conditions typically include the use of solvents such as methanol and hydrochloric acid. The process involves dissolving azatadine in methanol, followed by the addition of maleic acid and hydrochloric acid to form the 2-butenedioate salt . The mixture is then dried under vacuum to obtain the final product.

Analyse Chemischer Reaktionen

Azatadine 2-butenedioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of azatadine N-oxide, while reduction can yield azatadine .

Wissenschaftliche Forschungsanwendungen

Azatadine 2-butenedioate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in studies related to histamine receptors and allergic reactions.

Medicine: It is used in the development of antihistamine drugs and in the treatment of allergic conditions.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Wirkmechanismus

Azatadine 2-butenedioate exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. This antagonism reduces the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine H1-receptors, and the pathways involved are related to the inhibition of histamine-mediated effects such as vasodilation and increased capillary permeability .

Vergleich Mit ähnlichen Verbindungen

Azatadine 2-butenedioate is similar to other first-generation antihistamines such as cyproheptadine, chlorpheniramine, and promethazine. it is unique in its specific chemical structure and its combination of antihistaminic and anticholinergic properties . Similar compounds include:

Cyproheptadine: Known for its antihistaminic and antiserotonergic effects.

Chlorpheniramine: Commonly used for its antihistaminic properties.

Promethazine: Known for its sedative and antiemetic effects.

This compound stands out due to its specific efficacy in treating allergic rhinitis and nasal congestion .

Biologische Aktivität

Azatadine 2-butenedioate, commonly referred to as azatadine, is an antihistamine that exhibits significant biological activity, particularly as an H1 receptor antagonist. This compound has been studied for its efficacy in treating allergic reactions and has demonstrated various pharmacological effects. Below is a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical and Pharmacological Profile

Chemical Structure:

- Molecular Formula: C20H22N2

- Molecular Weight: 290.40 g/mol

- CAS Number: 3964-81-6

Pharmacological Actions:

- Azatadine functions primarily as a histamine H1 receptor antagonist , which helps mitigate the physiological effects of histamine release during allergic reactions.

- It also possesses anticholinergic and antiserotonergic activities, contributing to its overall effectiveness in treating allergies and related symptoms.

Azatadine competes with histamine for binding to H1 receptors on effector cells, thereby inhibiting the actions mediated by histamine. This antagonistic action reduces symptoms such as:

- Sneezing

- Nasal congestion

- Itching and watery eyes

The compound has been shown to have an IC50 of approximately 6.5 nM for histamine and 10 nM for acetylcholine, indicating its potency in blocking these pathways .

Case Study: Allergic Rhinitis

A clinical evaluation involving 20 patients with chronic allergic rhinitis demonstrated that:

- 80% of patients experienced symptomatic relief with a dosage of 2 mg twice daily .

- Notably, sedation was reported as a side effect by some patients; however, reducing the dosage to 1 mg twice daily resulted in effective symptom control with minimal sedation .

Protective Effects Against Histamine-Induced Responses

Azatadine has shown protective effects in animal models:

- It delays the onset of dyspnea induced by aerosolized histamine, acetylcholine, and serotonin.

- The protective dose (PD50) against histamine-induced lethality was found to be 0.009 mg/kg in guinea pigs and 0.22 mg/kg in mice .

In Vitro Studies

In vitro experiments have revealed that azatadine:

- Inhibits leukotriene release from lung tissues by 22-71% at concentrations ranging from 0.1 to 10 µM .

- Reduces histamine release significantly at a concentration of 10 µM , showcasing its potential for broader anti-inflammatory applications .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C20H22N2 |

| Molecular Weight | 290.40 g/mol |

| IC50 (Histamine) | 6.5 nM |

| IC50 (Acetylcholine) | 10 nM |

| PD50 (Guinea Pig) | 0.009 mg/kg |

| PD50 (Mouse) | 0.22 mg/kg |

| Efficacy in Allergic Rhinitis | 80% symptomatic relief |

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHXFFAHXTZRQM-LVEZLNDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=C(C=CC=N3)CCC4=CC=CC=C24)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.